molecular formula C7H14O2S B1346146 3-(butylthio)propanoic acid CAS No. 22002-73-9

3-(butylthio)propanoic acid

Cat. No.: B1346146
CAS No.: 22002-73-9
M. Wt: 162.25 g/mol
InChI Key: TUUHTXRXGNYVMY-UHFFFAOYSA-N
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Description

3-(butylthio)propanoic acid: is a carboxylic acid with the chemical formula C₇H₁₄O₂S. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(butylthio)propanoic acid can be synthesized through the alkylation of 3-mercaptopropionic acid with butyl halides. The reaction is typically carried out in ethanol at elevated temperatures (80-120°C) using sodium hydroxide as a base . This method is efficient and produces the desired product in good yields.

Industrial Production Methods: Industrial production of propanoic acid, 3-(butylthio)- involves the use of microwave-assisted synthesis, which is a green and efficient method. This process involves the reaction of 3-mercaptopropionic acid with butyl halides in the presence of a base, such as sodium hydroxide, under microwave irradiation . This method is advantageous as it reduces reaction time and minimizes the formation of side products.

Chemical Reactions Analysis

Types of Reactions: 3-(butylthio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, are commonly used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers.

Scientific Research Applications

3-(butylthio)propanoic acid has various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in proteomics research and as a biochemical reagent.

    Industry: It is used as an additive in various industrial applications to improve resistance to heat and oxidants, as well as to increase lubrication and antibacterial properties.

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylthio)- involves its interaction with molecular targets and pathways in the body. As a carboxylic acid, it undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway for carboxylic acids . This conversion allows the compound to exert its effects on various biochemical processes.

Comparison with Similar Compounds

    Propanoic acid: A simple carboxylic acid with similar chemical properties.

    Butylthiopropionic acid: Another name for propanoic acid, 3-(butylthio)-.

    3-Mercaptopropionic acid: A precursor used in the synthesis of propanoic acid, 3-(butylthio)-.

Uniqueness: 3-(butylthio)propanoic acid is unique due to its butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various industrial and research applications.

Properties

IUPAC Name

3-butylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHTXRXGNYVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278618
Record name Propanoic acid, 3-(butylthio)-
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Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22002-73-9
Record name 3-(Butylthio)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22002-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(butylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(butylthio)-
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8524
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 3-(butylthio)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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